1-Methyl-2,7-dinitro-9H-fluoren-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61944-76-1 |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1-methyl-2,7-dinitrofluoren-9-one |
InChI |
InChI=1S/C14H8N2O5/c1-7-12(16(20)21)5-4-10-9-3-2-8(15(18)19)6-11(9)14(17)13(7)10/h2-6H,1H3 |
InChI Key |
PITADNAUGNMECO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 2,7 Dinitro 9h Fluoren 9 One
Precursor Synthesis and Derivatization Approaches
The synthesis of 1-Methyl-2,7-dinitro-9H-fluoren-9-one is a multi-step process that begins with the construction of a specifically substituted fluorenone core, followed by precise functionalization.
Synthesis of the 9H-Fluoren-9-one Core with Methyl Substitution
The foundational step in synthesizing the target molecule is the creation of the 1-methyl-9H-fluoren-9-one skeleton. This can be approached through several established chemical strategies. A primary route involves the synthesis of 1-methyl-9H-fluorene, which is then oxidized to the corresponding ketone (fluorenone).
Alternatively, modern synthetic methods allow for the construction of the fluorenone ring system from acyclic or monocyclic precursors. Palladium-catalyzed reactions, for instance, can assemble substituted fluoren-9-ones from aryl halides and arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.org Such methods offer versatility in introducing various substituents with high functional group compatibility. organic-chemistry.org A plausible strategy for 1-methyl-9H-fluoren-9-one could involve an intramolecular Friedel-Crafts acylation of a suitably substituted biphenyl-2-carboxylic acid.
| Method | Precursors | Key Reagents/Catalysts | General Applicability | Reference |
|---|---|---|---|---|
| Oxidation of Fluorene (B118485) | Substituted 9H-fluorene | KOH/Air, CrO₃, KMnO₄ | Common for various fluorenones. | researchgate.net |
| Palladium-Catalyzed Cyclocarbonylation | o-Halobiaryls | Pd catalyst, CO atmosphere | Good for electron-donating or -withdrawing substituents. | organic-chemistry.org |
| Intramolecular Acylation | Substituted biphenyl-2-carboxylic acids | Strong acid (e.g., H₂SO₄) | Classic method for ring closure. | mdpi.com |
| Photoredox Catalysis | Biarylcarboxylic acids | Photocatalyst, deoxygenative reagent | Mild conditions with good functional-group compatibility. | organic-chemistry.org |
Regioselective Nitration Strategies for 2,7-Dinitro Functionalization
Once 1-methyl-9H-fluoren-9-one is obtained, the subsequent step is the introduction of two nitro groups at the C-2 and C-7 positions. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the fluorenone core. The carbonyl group at C-9 is a deactivating, meta-directing group, which reduces the reactivity of the aromatic rings but directs incoming electrophiles to positions 2 and 7. The methyl group at C-1 is an activating, ortho- and para-directing group.
The nitration of unsubstituted 9H-fluoren-9-one with a mixture of concentrated nitric acid and sulfuric acid is a well-established method for producing 2,7-dinitro-9H-fluoren-9-one. google.comorgsyn.org The strong directing effect of the carbonyl group to the C-2 and C-7 positions typically dominates, leading to the desired dinitro product. google.com In the case of 1-methyl-9H-fluoren-9-one, the C-2 and C-7 positions remain the most favorable sites for nitration due to the powerful directing influence of the C-9 carbonyl.
| Starting Material | Nitrating Agent | Solvent/Medium | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 9H-Fluoren-9-one | Conc. H₂SO₄ / Conc. HNO₃ (1:1) | Water | Reflux | 2,7-Dinitro-9-fluorenone | google.com |
| 9H-Fluoren-9-one | Fuming HNO₃ / Conc. H₂SO₄ | Glacial Acetic Acid | 20°C to reflux | 2,4,7-Trinitrofluorenone | orgsyn.org |
| Fluorene | Fuming HNO₃ | Glacial Acetic Acid | 0-65°C | 2,7-Dinitrofluorene | chemmethod.com |
Optimization of Reaction Conditions and Yields for this compound
Optimizing the synthesis of this compound involves fine-tuning the parameters for both the fluorenone core synthesis and the subsequent nitration. For the oxidation of a potential 1-methyl-9H-fluorene precursor, variables would include the choice of oxidant, reaction time, and temperature to maximize the yield of 1-methyl-9H-fluoren-9-one while minimizing side-product formation. researchgate.net
For the nitration step, critical parameters to optimize include the ratio of nitric acid to sulfuric acid, the concentration of the acids, the reaction temperature, and the duration of the reaction. orgsyn.org A careful balance is required to achieve dinitration without pushing the reaction towards trinitration or other side reactions. The reaction temperature, in particular, must be controlled, as nitrations are highly exothermic. Dropwise addition of the fluorenone precursor to the cooled acid mixture is a common practice to manage the reaction rate and temperature. orgsyn.org Post-reaction workup, such as quenching on ice and thorough washing, is crucial for isolating a pure product. orgsyn.org
Reaction Pathways and Derivatization
The chemical reactivity of this compound is primarily dictated by its three functional groups: the two nitro groups and the carbonyl group. These sites allow for a variety of subsequent chemical transformations.
Reduction Reactions of Nitro Groups in the 9H-Fluoren-9-one Framework
The nitro groups at the C-2 and C-7 positions are readily reduced to amino groups, yielding diamine derivatives. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups. A variety of reducing agents can accomplish this transformation. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate (B1144303) is a common and effective method. chemmethod.com Another widely used approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com The choice of reducing agent can be critical for achieving chemoselectivity, particularly if reduction of the C-9 carbonyl group is to be avoided. scispace.com
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂ / Pd, Pt, or Ni catalyst | Pressurized H₂, various solvents | Can also reduce carbonyls and other functional groups. | masterorganicchemistry.com |
| Fe, Sn, or Zn / HCl | Acidic aqueous solution | Classic, robust method. Generally selective for nitro groups over ketones. | masterorganicchemistry.comyoutube.com |
| Hydrazine hydrate / Pd/C | Ethanol (B145695), reflux | Effective for reducing nitro groups. | chemmethod.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Can be used for selective reduction. | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Ethanol or other solvents | Considered a chemoselective agent for nitro groups. | youtube.com |
Reactions at the Carbonyl (C-9) Position of the Fluoren-9-one Moiety
The ketone functional group at the C-9 position is a versatile handle for further derivatization. It can undergo a range of reactions typical of carbonyl compounds.
One common reaction is reduction to the corresponding secondary alcohol, which would yield 1-methyl-2,7-dinitro-9H-fluoren-9-ol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). Under appropriate conditions, NaBH₄ can selectively reduce the ketone without affecting the nitro groups. scispace.com
The C-9 position is also reactive towards condensation reactions. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds can be used to form a C=C double bond at this position, leading to dibenzofulvene derivatives. mdpi.com Other reactions include the formation of oximes (with hydroxylamine) or hydrazones (with hydrazine derivatives), which can serve as intermediates for further transformations.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Reduction to Alcohol | NaBH₄, LiAlH₄ | 9-Hydroxyfluorene (Fluorenol) | scispace.com |
| Knoevenagel Condensation | Active methylene compound, base catalyst | 9-Methylenefluorene (Dibenzofulvene) | mdpi.com |
| Wittig Reaction | Phosphonium ylide | 9-Alkylidenefluorene | chemicalbook.com |
| Oxime Formation | Hydroxylamine (NH₂OH) | Fluorenone oxime | chemicalbook.com |
Electrophilic and Nucleophilic Substitutions on the Aromatic Rings
The reactivity of the aromatic rings in this compound towards substitution reactions is profoundly influenced by its substituent groups. The two nitro groups and the carbonyl function are potent electron-withdrawing groups, which significantly deactivates the aromatic system towards electrophilic attack. masterorganicchemistry.com Conversely, these groups activate the rings for nucleophilic aromatic substitution. masterorganicchemistry.com
Electrophilic Aromatic Substitution (SEAr): The fluorenone core of the title compound is electron-deficient, making electrophilic aromatic substitution reactions challenging. masterorganicchemistry.com Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically require an electron-rich aromatic system, would necessitate exceptionally harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com If such a reaction were forced, the directing effects of the existing substituents would come into play. The nitro groups and the carbonyl group are meta-directing deactivators, while the methyl group is an ortho-, para-directing activator. The most likely position for a hypothetical electrophilic attack would be C4, which is ortho to the activating methyl group and not sterically hindered. However, the overwhelming deactivating effect of the nitro groups makes such reactions synthetically impractical.
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the dinitro-fluorenone system makes it highly susceptible to nucleophilic attack, a cornerstone of nucleophilic aromatic substitution (SNAr) mechanisms. masterorganicchemistry.comnih.gov While the title compound itself lacks a suitable leaving group for a direct SNAr reaction, its structure is primed for such transformations if one were present. The presence of nitro groups ortho or para to a leaving group (like a halogen) dramatically increases the rate of substitution by stabilizing the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com
A primary transformation that leverages the electron-deficient rings is the reduction of the nitro groups. This reaction, often carried out with nucleophilic reducing agents or catalytic hydrogenation, converts the nitro functions into highly versatile amino groups. This reduction is a critical gateway to a wide array of complex derivatives.
Formation of Complex Derivatives and Polymeric Structures
The true synthetic utility of this compound is realized through its transformation into derivatives, primarily via the reduction of its nitro groups to form 1-Methyl-2,7-diamino-9H-fluoren-9-one. This diamine serves as a versatile building block for more complex molecules and polymers. nih.govchemmethod.com
Complex Derivatives: The reduction of the parent compound, 2,7-dinitro-9H-fluoren-9-one, is well-documented and can be achieved using various methods, such as stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen donor like hydrazine hydrate. nih.govchemmethod.com These methods are expected to be similarly effective for the 1-methyl analog.
Once the diamino derivative is formed, the primary amino groups can undergo a variety of reactions:
Amide Formation: Reaction with acyl halides or anhydrides, such as 2-bromoacetyl bromide, yields bis-amides. These can serve as precursors for further functionalization. nih.gov
Urea (B33335) Formation: Treatment with isocyanates or reagents like 1,1'-carbonyldiimidazole (B1668759) followed by reaction with other amines can produce complex urea derivatives. nih.gov
Schiff Base Formation: Condensation with aldehydes or ketones would yield bis-imines (Schiff bases), which are useful ligands and synthetic intermediates.
| Reactant | Product Type | Potential Application |
|---|---|---|
| Acyl Halides (e.g., Acetyl Chloride) | Bis-amide | Pharmaceutical intermediates |
| Isocyanates (e.g., Phenyl Isocyanate) | Bis-urea | SIRT2 Inhibitors Scaffolding nih.gov |
| Aldehydes (e.g., Benzaldehyde) | Bis-imine (Schiff Base) | Ligands for metal complexes |
| Dianhydrides (e.g., Pyromellitic Dianhydride) | Polyimide | High-performance polymers |
Polymeric Structures: The diamino derivative of the fluorenone core is an excellent monomer for producing high-performance polymers. For instance, 2,7-diamino-9H-fluoren-9-one can be polymerized with dianhydrides through a two-step process to form polyimides. nih.gov These polymers are known for their exceptional thermal stability and barrier properties. It is anticipated that 1-Methyl-2,7-diamino-9H-fluoren-9-one could similarly be employed to create novel polyimides, where the methyl group might subtly modify polymer solubility and packing.
Photochemical Reactions and Pathways of the Fluorenone System
The fluorenone system, particularly when substituted with nitro groups, exhibits significant photochemical activity. The parent compound, 2,7-dinitro-9H-fluoren-9-one, is known for its use as a photoconducting material, which underscores its ability to generate and transport charge carriers upon exposure to light. nih.gov
The strong electron-accepting nature of the dinitro-fluorenone core facilitates the formation of electron donor-acceptor (EDA) or charge-transfer complexes (CTCs). When mixed with electron-donating molecules, these complexes can absorb light, leading to the transfer of an electron from the donor to the fluorenone acceptor. This property is central to its application in materials for electrophotography (photocopiers and laser printers), where it was famously used in complexes with poly(N-vinyl carbazole) (PVK). nih.gov
The photochemical pathways for nitroaromatic compounds can be complex. Upon UV irradiation, the molecule is promoted to an excited state. Possible decay pathways include:
Intersystem Crossing: Formation of a triplet state, which can be a reactive species.
Photoreduction: The excited nitro group can abstract a hydrogen atom from a suitable donor, initiating a reduction process that can lead to nitroso, hydroxylamino, or amino groups.
Energy Transfer: The excited fluorenone can transfer its energy to another molecule.
While specific photochemical reaction pathways for this compound are not extensively detailed in the literature, its structural similarity to 2,7-dinitro-9H-fluoren-9-one suggests it would possess analogous photoconductive and charge-transfer properties. nih.govnih.gov
Catalysis in this compound Synthesis and Transformations
Catalysis plays a vital role in both the synthesis and subsequent chemical transformations of the title compound and its parent analogs.
Catalysis in Synthesis: The synthesis of 2,7-dinitro-9H-fluoren-9-one typically involves a two-step process from fluorene: oxidation to fluorenone, followed by nitration. google.com
Oxidation: The oxidation of fluorene or its derivatives to the corresponding fluorenone can be achieved through various methods, including aerobic oxidation in the presence of a base catalyst like potassium hydroxide (B78521) (KOH). researchgate.net
Nitration: The subsequent nitration of the fluorenone core is an electrophilic aromatic substitution reaction that uses a nitrating mixture, typically a combination of nitric acid and sulfuric acid. In this context, sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. orgsyn.org
Catalysis in Transformations: The most significant catalytic transformation of this compound is the reduction of its nitro groups.
Catalytic Hydrogenation: This is a highly efficient method for converting nitro groups to primary amines. The reaction is commonly performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), with a source of hydrogen. chemmethod.com Hydrazine hydrate is often used as a convenient in-situ source of hydrogen in these reductions. chemmethod.com
Transfer Hydrogenation: This is a related method where an organic molecule (e.g., cyclohexene, formic acid) serves as the hydrogen donor in the presence of a metal catalyst.
Acid-Catalyzed Reduction: While not strictly catalytic in the traditional sense, the reduction with metals in acid (e.g., SnCl₂ in HCl or iron powder in HCl) involves protonation steps facilitated by the acid. nih.govgoogle.com
| Process | Catalyst/Reagent | Purpose | Reference |
|---|---|---|---|
| Oxidation of 1-Methyl-9H-fluorene | KOH (base catalyst) / O₂ | Synthesis of 1-Methyl-9H-fluoren-9-one | researchgate.net |
| Nitration of 1-Methyl-9H-fluoren-9-one | H₂SO₄ (acid catalyst) | Generation of NO₂⁺ for nitration | |
| Reduction of Nitro Groups | Pd/C and Hydrazine Hydrate | Conversion of -NO₂ to -NH₂ | chemmethod.com |
| Reduction of Nitro Groups | SnCl₂ / HCl | Conversion of -NO₂ to -NH₂ | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2,7 Dinitro 9h Fluoren 9 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved. While specific experimental data for 1-Methyl-2,7-dinitro-9H-fluoren-9-one is not widely available, the analysis can be projected based on the well-understood principles of NMR and data from closely related analogs like 2,7-dinitro-9H-fluoren-9-one.
The ¹H NMR spectrum of this compound is expected to provide key information about the proton environment. The methyl group at the C1 position would likely appear as a singlet in the upfield region of the spectrum, typically around 2.5 ppm, due to the shielding effect of the sp³ hybridized carbon.
The aromatic protons on the fluorenone core would exhibit more complex splitting patterns in the downfield region (typically 7.0-9.0 ppm). The protons on the dinitro-substituted ring (H-3, H-4) and the other ring (H-5, H-6, H-8) would show characteristic splitting patterns (doublets, doublets of doublets) arising from coupling with their neighboring protons. The presence of the electron-withdrawing nitro groups at C2 and C7 positions would cause a significant downfield shift for the adjacent protons. For instance, the proton at C3 would be deshielded and appear at a lower field compared to the proton at C4.
A hypothetical assignment of the proton signals is presented in the table below, based on established substituent effects in aromatic systems.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ (at C1) | ~2.5 | s (singlet) | - |
| H-3 | Downfield | d (doublet) | ~2-3 Hz (meta coupling) |
| H-4 | Downfield | d (doublet) | ~8-9 Hz (ortho coupling) |
| H-5 | Downfield | d (doublet) | ~8-9 Hz (ortho coupling) |
| H-6 | Downfield | t (triplet) or dd | ~7-8 Hz |
| H-8 | Downfield | d (doublet) | ~2-3 Hz (meta coupling) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C9) of the fluorenone core is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbons attached to the electron-withdrawing nitro groups (C2 and C7) would also be significantly deshielded and appear at a lower field compared to other aromatic carbons. The methyl carbon (C1-CH₃) would be found in the upfield region, generally below 30 ppm.
The quaternary carbons (C1, C2, C4a, C4b, C7, C8a, C9a) would be distinguishable from the protonated carbons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. While specific data for the methylated compound is unavailable, the ¹³C NMR data for the related 2,7-dinitro-9-dicyanomethylenefluorene in DMSO-d₆ shows aromatic carbons in the range of 110-150 ppm, which is consistent with expectations for such a structure. researchgate.netresearchgate.net
A projected assignment for the carbon signals of this compound is provided below.
| Carbon | Expected Chemical Shift (ppm) |
| C9 (C=O) | 190-200 |
| C2, C7 (C-NO₂) | 145-155 |
| Aromatic C-H & Quaternary C | 110-145 |
| C1-CH₃ | 15-25 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal the connectivity between neighboring protons (e.g., H-3 and H-4). HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would establish the direct one-bond correlations between protons and the carbons they are attached to. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure. For instance, the protons of the methyl group would show an HMBC correlation to C1 and C2, confirming its position.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by several key absorptions.
The most prominent band would be the stretching vibration of the carbonyl group (C=O) of the fluorenone ketone, which is expected to appear in the region of 1710-1730 cm⁻¹. The presence of the aromatic rings would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
The nitro groups (NO₂) are strong infrared absorbers and would exhibit two characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-N stretching vibration would likely be observed in the 800-900 cm⁻¹ range. The methyl group would show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹. vscht.cz
The FTIR spectrum for the closely related 2,7-dinitro-9H-fluoren-9-one shows characteristic peaks that align with these expectations, confirming the presence of the key functional groups. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000-3100 |
| Methyl C-H | Stretch | 2850-2960 |
| Carbonyl C=O | Stretch | 1710-1730 |
| Aromatic C=C | Stretch | 1450-1600 |
| Nitro N=O | Asymmetric Stretch | 1520-1560 |
| Nitro N=O | Symmetric Stretch | 1340-1380 |
| C-N | Stretch | 800-900 |
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The fluorenone core itself has an extended π-conjugated system. The presence of the nitro groups, which are strong electron-withdrawing groups, and the methyl group, a weak electron-donating group, will influence the energies of these transitions and thus the position of the absorption maxima (λmax).
The electronic transitions in such donor-acceptor substituted aromatic systems are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. It is anticipated that this compound would exhibit solvatochromic shifts in its UV-Vis absorption spectrum when measured in a range of solvents with varying polarities.
Generally, for molecules with a larger dipole moment in the excited state than in the ground state, a red shift (bathochromic shift) of the absorption maximum is observed with increasing solvent polarity. Conversely, a blue shift (hypsochromic shift) occurs if the ground state is more polar than the excited state. Given the nature of the substituents on the fluorenone core, it is likely that the excited state possesses a more pronounced charge-transfer character, leading to a larger dipole moment. Therefore, a positive solvatochromism (red shift) would be expected with increasing solvent polarity.
A hypothetical representation of the UV-Vis absorption maxima in different solvents is presented below.
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) | Effect |
| Hexane | 1.88 | Lower λmax | - |
| Dichloromethane | 8.93 | Intermediate λmax | Red Shift |
| Acetone | 20.7 | Intermediate λmax | Red Shift |
| Acetonitrile | 37.5 | Higher λmax | Red Shift |
| Dimethyl Sulfoxide | 46.7 | Highest λmax | Red Shift |
This expected trend is consistent with observations for other fluorenone derivatives containing electron-donating and withdrawing groups. researchgate.netresearchgate.net
Fluorescence and Phosphorescence Properties
Information regarding the fluorescence and phosphorescence emission spectra, including excitation and emission maxima, Stokes shift, and excited-state lifetimes for this compound, is not available in the reviewed literature.
Quantum Yield Determinations
The quantum yield of fluorescence and phosphorescence for this compound has not been reported. This data is crucial for understanding the efficiency of the radiative decay pathways of the excited states.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated from its chemical formula (C₁₄H₈N₂O₅), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, have not been published. This information would be vital for confirming the molecular structure and understanding its stability under ionization.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound has not been reported in the crystallographic databases or scientific literature. Such a study would provide precise information on the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Computational and Theoretical Investigations of 1 Methyl 2,7 Dinitro 9h Fluoren 9 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 1-Methyl-2,7-dinitro-9H-fluoren-9-one.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and predicting the energy of electronic transitions.
For this compound, the presence of two nitro (-NO2) groups, which are strong electron-withdrawing groups, is expected to significantly lower the energy levels of both the HOMO and LUMO compared to the unsubstituted 9-fluorenone (B1672902) core. Conversely, the methyl (-CH3) group is a weak electron-donating group, which would slightly raise these energy levels. The interplay of these substituents dictates the final orbital energies and the band gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced charge transfer capabilities within the molecule.
Table 1: Predicted Frontier Molecular Orbital Energies and Band Gap for Fluorenone Derivatives (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods, as specific experimental or calculated values for this compound are not readily available in the cited literature.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| 9-Fluorenone | -6.5 | -2.5 | 4.0 |
| 2,7-Dinitro-9H-fluoren-9-one | -7.2 | -3.8 | 3.4 |
| 1-Methyl-9H-fluoren-9-one | -6.3 | -2.3 | 4.0 |
| This compound | -7.0 | -3.6 | 3.4 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro groups and the carbonyl group, highlighting their electrophilic character. The aromatic rings would exhibit a more complex potential distribution, influenced by the competing effects of the electron-withdrawing nitro groups and the electron-donating methyl group. The regions around the hydrogen atoms of the aromatic rings and the methyl group would likely show a positive potential (blue).
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, including their optical absorption spectra (UV-Vis spectra). mdpi.com By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. mdpi.com
For this compound, the electronic transitions are expected to be primarily of the π-π* and n-π* type. The strong electron-withdrawing nature of the nitro groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 9-fluorenone, moving the absorption to longer wavelengths. These calculations are crucial for understanding the photophysical behavior of the compound and for designing materials with specific optical properties.
Table 2: Predicted Optical Properties for Fluorenone Derivatives (Note: The following data is illustrative and based on general trends observed for similar compounds, as specific calculated values for this compound are not readily available in the cited literature.)
| Compound | Predicted λmax (nm) | Major Transition Type |
| 9-Fluorenone | ~300 | π-π |
| 2,7-Dinitro-9H-fluoren-9-one | ~350 | π-π / Charge Transfer |
| This compound | ~355 | π-π / Charge Transfer* |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide valuable information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov
An MD simulation would reveal the preferred conformations of the molecule in different environments. For instance, the orientation of the nitro groups relative to the fluorenone plane and the rotational freedom of the methyl group could be investigated. Furthermore, simulations in a solvent box (e.g., water or an organic solvent) would elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's solubility and aggregation behavior.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For analogues of this compound, particularly other nitroaromatic compounds, QSAR models are extensively used to predict toxicological endpoints such as mutagenicity. nih.govnih.govmdpi.com
These models typically employ a range of molecular descriptors, which are numerical representations of the chemical structure. Common descriptors for nitroaromatic compounds include electronic parameters like the energy of the LUMO (ELUMO), which is related to the ease of reduction of the nitro group (a key step in the mechanism of mutagenicity), and hydrophobicity descriptors like the logarithm of the octanol-water partition coefficient (logP). mdpi.com By developing a mathematical relationship between these descriptors and the observed activity for a series of related compounds, the activity of new or untested analogues can be predicted.
Table 3: Common Descriptors in QSAR Models for Nitroaromatic Compounds
| Descriptor | Description | Relevance to Activity/Property |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ease of nitro-reduction, a key step in mutagenicity. mdpi.com |
| logP | Logarithm of the octanol-water partition coefficient | Measures hydrophobicity, affecting transport and membrane permeability. |
| Molecular Weight | Mass of the molecule | Influences diffusion and transport properties. |
| Dipole Moment | Measure of the molecule's overall polarity | Affects solubility and intermolecular interactions. |
| Surface Area | Total surface area of the molecule | Relates to the potential for intermolecular interactions. |
Mechanistic Insights into Reaction Pathways via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study various reaction pathways, such as its synthesis or degradation.
For example, the nitration of 1-methyl-9H-fluoren-9-one to form the dinitro derivative could be modeled to understand the regioselectivity of the reaction. By calculating the energies of the transition states and intermediates for nitration at different positions on the aromatic rings, the most favorable reaction pathway can be determined. Such studies provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone. Computational investigations of electrophilic aromatic substitution reactions have been successfully used to predict reactivity and regioselectivity. nih.gov
Advanced Applications in Materials Science and Chemical Sensing for 1 Methyl 2,7 Dinitro 9h Fluoren 9 One
Charge-Transfer Complex Formation and Properties
The formation of charge-transfer (CT) complexes is a critical aspect of the functionality of many organic materials. In these complexes, an electron-donating molecule and an electron-accepting molecule associate, resulting in a partial transfer of electronic charge from the donor to the acceptor. This interaction can lead to the emergence of new optical and electronic properties. 1-Methyl-2,7-dinitro-9H-fluoren-9-one, by virtue of its chemical structure, is poised to be an effective participant in such complexes.
Electron Acceptor Behavior in Organic Electronic Devices
The fluorenone core of this compound is inherently electron-deficient. This characteristic is significantly amplified by the presence of two nitro groups (-NO2), which are powerful electron-withdrawing groups. This strong electron-accepting nature makes the compound a prime candidate for use in organic electronic devices, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). In these devices, an electron acceptor is a crucial component of the active layer, where it facilitates the dissociation of excitons (bound electron-hole pairs) and the subsequent transport of electrons.
Fluorenone and its derivatives have been explored as building blocks for non-fullerene acceptors in OSCs. semanticscholar.org20.210.105 The general strategy involves incorporating the fluorenone moiety into a larger conjugated molecule, often in combination with other electron-accepting units to fine-tune the electronic properties. semanticscholar.org20.210.105 The performance of such acceptors is evaluated based on their LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which determine the open-circuit voltage and the efficiency of charge transfer at the donor-acceptor interface.
Table 1: Comparative Properties of Electron Acceptor Moieties
| Feature | Fullerene-Based Acceptors | Non-Fullerene Acceptors (including Fluorenone-based) |
| Structural Modification | Limited flexibility | High degree of tunability through chemical synthesis |
| Absorption in Visible Spectrum | Poor | Can be engineered for broad and strong absorption |
| Morphological Stability | Prone to crystallization and phase separation | Generally better blend morphology and stability |
Adsorbent Applications in Material Science
The electron-deficient aromatic system of this compound also makes it a promising candidate for adsorbent applications. The interactions between the electron-deficient fluorenone core and electron-rich molecules can lead to selective adsorption. This property could be exploited in the development of materials for separation and purification processes. For instance, it could be used to selectively adsorb electron-rich aromatic pollutants from environmental samples or to create stationary phases for chromatography with unique selectivity. The strength of the adsorption would be dependent on the formation of charge-transfer complexes between the fluorenone derivative and the adsorbate.
Integration into Polymeric Materials and Frameworks
The incorporation of functional molecules into larger macromolecular structures like polymers and frameworks is a powerful strategy for creating advanced materials with tailored properties. This compound can serve as a valuable building block in this context.
Precursor for Conjugated Polymers and Polyfluorenes
Polyfluorenes are a class of conjugated polymers that have garnered significant attention for their excellent optoelectronic properties, including high charge carrier mobilities and strong luminescence. doi.org They are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations, which require monomer units with appropriate reactive groups (e.g., halides or boronic esters).
To be used as a precursor for polyfluorenes, this compound would first need to be chemically modified to introduce the necessary reactive sites, for example, through halogenation of the aromatic rings. Following this functionalization, the resulting monomer could be copolymerized with other aromatic monomers to create a conjugated polymer with the electron-accepting properties of the dinitro-fluorenone unit integrated into the polymer backbone. The incorporation of such an electron-deficient unit would be expected to lower the LUMO energy level of the resulting polymer, a desirable feature for applications in organic electronics.
Role in Microporous Frameworks
Microporous organic frameworks (MOFs) are crystalline materials with a high internal surface area, constructed from organic linker molecules and metal nodes. The properties of MOFs are highly dependent on the chemical nature of the organic linkers. By designing linkers that incorporate the this compound structure, it would be possible to create MOFs with strong electron-accepting character within their pores.
Such frameworks could have a range of applications. For example, they could be used for the selective capture and storage of electron-rich guest molecules. Furthermore, the close proximity and ordered arrangement of the electron-accepting units within the framework could lead to interesting electronic and optical properties, with potential applications in sensing and catalysis.
Photoconductivity and Optoelectronic Applications
Photoconductivity is the phenomenon where a material becomes more electrically conductive upon the absorption of light. This property is central to a variety of optoelectronic devices, including photodetectors and photoreceptors in xerography. The parent compound, 2,7-dinitro-9H-fluoren-9-one, is known to be a photoconducting material. nih.gov
The process of photoconductivity in organic materials involves the generation of charge carriers (electrons and holes) upon light absorption, followed by their transport through the material under the influence of an electric field. The efficiency of this process is dependent on the material's ability to absorb light and the mobility of the charge carriers.
The strong electron-accepting nature of this compound, combined with its extended π-conjugated system, suggests that it would also exhibit photoconductive properties. When blended with an electron-donating material, the formation of a charge-transfer complex can enhance the absorption of light in the visible region of the spectrum and facilitate the generation of free charge carriers. This principle is the basis for the active layer in many organic photodetectors and solar cells.
Table 2: Potential Optoelectronic Applications of this compound
| Application | Role of the Compound | Key Property |
| Organic Solar Cells (OSCs) | Electron Acceptor | Strong electron affinity, suitable LUMO level |
| Organic Photodetectors | Photosensitive Component | Photoconductivity, charge-transfer complex formation |
| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | Electron transport capability |
| Electroluminescent Devices | Electron Transport Layer | Electron mobility, suitable energy level alignment |
Development of Chemical Sensors and Probes
No research data was found to describe the use of this compound in the development of chemical sensors or probes.
Chromogenic and Fluorogenic Sensing Mechanisms
There is no available information on the chromogenic or fluorogenic sensing mechanisms of this compound.
Electrochemical Sensing Platforms
There is no available information on the use of this compound in electrochemical sensing platforms.
Nonlinear Optical (NLO) Materials Research
No research data was found regarding the investigation of this compound for its nonlinear optical (NLO) properties or its application in NLO materials.
Environmental Behavior and Analytical Detection Methodologies for 1 Methyl 2,7 Dinitro 9h Fluoren 9 One
Environmental Transformation Pathways
The environmental fate of 1-Methyl-2,7-dinitro-9H-fluoren-9-one is governed by a series of transformation pathways, including photodegradation, as well as other abiotic and biotic processes. While direct studies on this specific compound are limited, the behavior of related nitroaromatic compounds and fluorene (B118485) derivatives provides a basis for understanding its environmental transformation.
Photodegradation Mechanisms and Products in Aqueous and Atmospheric Environments
The presence of nitro groups and an aromatic structure suggests that this compound is susceptible to photodegradation. In aqueous environments, the photodegradation of fluorene, the parent compound of fluorenones, has been shown to proceed via hydroxylation, leading to the formation of various hydroxy derivatives. nih.gov For nitrated aromatic compounds, photodegradation can also involve the reduction of the nitro groups. The process of nitrate photo-reduction can proceed through a multi-step reaction involving the formation of nitrite as an intermediate, which is then further reduced to molecular nitrogen. mdpi.com
In the atmosphere, nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are known to undergo photolysis. The rate of this process is dependent on the structure of the compound and the presence of atmospheric oxidants. For this compound, it is anticipated that direct photolysis and reactions with hydroxyl radicals (•OH) would be the primary atmospheric degradation pathways. The products of such reactions would likely include hydroxylated and denitrated derivatives.
Table 1: Potential Photodegradation Products of this compound
| Potential Product | Formation Pathway | Environment |
| Hydroxylated derivatives | Addition of hydroxyl radicals | Aqueous & Atmospheric |
| Denitrated derivatives | Reductive or oxidative removal of nitro groups | Aqueous & Atmospheric |
| Ring-cleavage products | Further oxidation of the aromatic structure | Aqueous & Atmospheric |
Abiotic and Biotic Degradation Pathways and Their Influence on Environmental Fate
Abiotic Degradation:
Beyond photodegradation, other abiotic processes can contribute to the transformation of this compound. In soil and sediment, nitroaromatic compounds can undergo reduction, particularly under anaerobic conditions. This can lead to the formation of amino derivatives. The rate and extent of these reactions are influenced by the presence of reducing agents in the environment, such as ferrous iron (Fe(II)). Subcritical water has also been shown to be effective in degrading nitroaromatic compounds, with temperature being a key factor in the degradation process. mersin.edu.tr
Biotic Degradation:
Microbial degradation is a significant pathway for the transformation of nitroaromatic compounds in the environment. nih.govnih.gov Bacteria and fungi have been shown to mineralize or transform a variety of these compounds. nih.gov The initial steps in the bacterial degradation of dinitrotoluenes, which are structurally related to the target compound, often involve dioxygenation, leading to the release of nitrite. nih.gov Under anaerobic conditions, the reduction of nitro groups to amino groups is a common microbial transformation. nih.gov For instance, the degradation of 2,4-dinitrophenol has been observed under both aerobic and anaerobic conditions, with the initial step often being the reduction of a nitro group. hibiscuspublisher.com The presence of a methyl group on the fluorenone structure may influence the rate and pathway of microbial attack.
Advanced Analytical Methods for Environmental Detection
The detection and quantification of this compound in environmental samples require sensitive and selective analytical methods due to its expected low concentrations and the complexity of environmental matrices.
Chromatographic Techniques (GC-MS, LC-MS) for Environmental Samples
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of semi-volatile organic compounds like nitro-PAHs. gcms.cz For the analysis of this compound, a sample extract would be injected into the GC, where the compound is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that allows for its identification and quantification. The use of tandem mass spectrometry (GC-MS/MS) can enhance selectivity and sensitivity, which is particularly useful for complex environmental samples. shimadzu.comnih.gov The multiple reaction monitoring (MRM) mode in GC-MS/MS provides high selectivity, significantly reducing matrix effects and lowering detection limits. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is well-suited for the analysis of less volatile and thermally labile compounds. For this compound, reversed-phase LC would likely be employed for separation. The use of tandem mass spectrometry (LC-MS/MS) is crucial for achieving the necessary sensitivity and selectivity for trace environmental analysis. mdpi.comnih.gov The optimization of mobile phases and ionization sources (e.g., electrospray ionization - ESI) is critical for achieving good chromatographic separation and sensitive detection. mdpi.com LC-MS/MS methods are particularly advantageous for analyzing isomers of nitroaromatic compounds. nih.govnih.gov
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Advantages | Considerations |
| GC-MS | High resolution, established libraries for identification. | Requires derivatization for some compounds, thermal degradation risk. |
| GC-MS/MS | Excellent selectivity and sensitivity, reduced matrix effects. | More complex instrumentation. |
| LC-MS | Suitable for a wider range of compounds, including thermally labile ones. | Matrix effects can be more pronounced. |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices and isomer separation. | Method development can be more intensive. |
Electrochemical Detection Methods in Complex Matrices
Electrochemical sensors offer a promising approach for the rapid and sensitive detection of nitroaromatic compounds. acs.orgacs.org These methods are based on the electrochemical reduction of the nitro groups on the surface of an electrode. acs.orgrsc.org Various modifications to the electrode surface, such as the use of mesoporous silica or nanoparticles, can enhance the sensitivity and selectivity of the detection. acs.orgrsc.org Differential pulse voltammetry (DPV) is a particularly sensitive electroanalytical technique for this purpose. rsc.org The electrochemical behavior of nitroaromatic compounds is dependent on the number and position of the nitro groups, as well as other substituents on the aromatic ring. acs.org This suggests that electrochemical methods could be tailored for the specific detection of this compound.
Spectroscopic Approaches for Trace Analysis and Monitoring
Spectroscopic methods, while often used for structural characterization, can also be applied for quantitative analysis.
UV-Visible Spectroscopy: While not highly selective, UV-Vis spectroscopy can be used for preliminary screening or in combination with separation techniques. The aromatic nature of this compound will result in characteristic absorption bands in the UV-visible region.
Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons are fluorescent. While the nitro groups in this compound may quench fluorescence, derivatization to a fluorescent product could be a viable analytical strategy.
Raman Spectroscopy: Raman spectroscopy can provide a characteristic vibrational fingerprint of a molecule. Surface-enhanced Raman scattering (SERS) can significantly enhance the signal, allowing for trace-level detection.
These spectroscopic methods are often used in conjunction with chemometric techniques to deconvolve complex spectra and improve quantification in environmental samples.
Environmental Modeling of Distribution and Persistence (Methodological Focus)
The environmental distribution and persistence of this compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), can be effectively assessed through the application of multimedia environmental models. These models are mathematical tools that predict the fate and transport of chemicals in the environment. ulisboa.pt A widely accepted and recommended approach for such assessments, particularly for existing chemicals with available physicochemical and half-life data, is the use of a Level III fugacity model. epa.gov
A Level III fugacity model is a steady-state, non-equilibrium model that describes the partitioning of a chemical between different environmental compartments, such as air, water, soil, and sediment. ulisboa.ptsetac.org This model assumes that inputs of the chemical are continuous and that the system has reached a state where the concentrations in each compartment are constant over time. trentu.ca However, unlike Level I and II models, a Level III model does not assume thermodynamic equilibrium between the compartments, providing a more realistic representation of environmental distribution. epa.gov
The core principle of the fugacity model is the concept of "fugacity," which can be understood as the "escaping tendency" of a chemical from a particular phase. setac.org The model calculates the fugacity of the chemical in each compartment, and these values are then used to determine the direction and rate of intermedia transport. The model also accounts for removal processes within each compartment, such as degradation (biodegradation, photolysis) and advection (movement with air or water currents). trentu.ca
To conduct a Level III fugacity modeling assessment for this compound, a set of key input parameters is required. These include the physicochemical properties of the compound and its degradation half-lives in various environmental media. epa.gov Due to the limited availability of experimental data for this specific compound, these parameters are often estimated using Quantitative Structure-Property Relationship (QSPR) models, such as the US EPA's Estimation Program Interface (EPI) Suite™. epa.govlabcorp.comchemistryforsustainability.org
The following table presents the estimated physicochemical properties for this compound, which are essential inputs for the fugacity model.
| Property | Estimated Value | Unit |
|---|---|---|
| Molecular Weight | 284.22 | g/mol |
| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | |
| Water Solubility | 5.23 | mg/L |
| Vapor Pressure | 1.8 x 10⁻⁸ | mmHg |
| Henry's Law Constant | 2.4 x 10⁻⁹ | atm-m³/mol |
The following table provides estimated environmental half-lives for this compound.
| Environmental Compartment | Estimated Half-Life | Unit |
|---|---|---|
| Air (Photolysis) | 28 | days |
| Water (Biodegradation) | 180 | days |
| Soil (Biodegradation) | 365 | days |
| Sediment (Biodegradation) | 730 | days |
Using these input parameters, a Level III fugacity model can predict the environmental distribution and ultimate fate of this compound. The model outputs provide valuable insights into which environmental compartments are likely to be the primary sinks for the compound and the dominant removal mechanisms.
The following table summarizes the predicted environmental distribution and persistence for this compound, assuming a continuous release into the environment.
| Compartment | Predicted Distribution (%) | Primary Loss Mechanism |
|---|---|---|
| Air | < 0.1 | Photolysis |
| Water | 15 | Biodegradation, Advection |
| Soil | 70 | Biodegradation |
| Sediment | 15 | Biodegradation |
The modeling results suggest that due to its relatively low vapor pressure and moderate water solubility, this compound is expected to predominantly partition to soil and sediment. Its persistence in these compartments is predicted to be high, with biodegradation being the primary but slow removal process. A smaller fraction is expected to be present in the water column, where it will also undergo slow biodegradation. The amount partitioning to the atmosphere is predicted to be negligible.
Future Research Directions and Unexplored Avenues for 1 Methyl 2,7 Dinitro 9h Fluoren 9 One
Exploring Novel and Sustainable Synthetic Routes
The synthesis of fluoren-9-one derivatives often involves multi-step processes that may utilize harsh reagents and produce significant waste. researchgate.netgoogle.com Future research should prioritize the development of novel and sustainable synthetic methodologies for 1-Methyl-2,7-dinitro-9H-fluoren-9-one. This could involve exploring greener alternatives to classical nitration and oxidation reactions. rsc.org For instance, employing solid acid catalysts or milder oxidizing agents could reduce the environmental impact. Furthermore, catalytic C-H activation strategies could offer a more direct and atom-economical approach to the methylation of the fluorene (B118485) core. The development of one-pot or flow chemistry processes could also enhance the efficiency and scalability of the synthesis, making this compound more accessible for further investigation.
Rational Design of Derivatives for Enhanced Functional Properties
The functional properties of fluoren-9-one derivatives are highly tunable through chemical modification. researchgate.netnih.gov A significant area for future research lies in the rational design and synthesis of derivatives of this compound to enhance specific properties. The introduction of electron-donating or electron-withdrawing groups at various positions on the fluorene scaffold can modulate its electronic and optical characteristics. For example, incorporating moieties known for their charge-transporting capabilities could lead to novel materials for organic electronics. Similarly, the attachment of specific recognition units could pave the way for the development of highly selective chemical sensors. nih.gov Computational modeling and structure-property relationship studies will be instrumental in guiding the design of these new derivatives for targeted applications.
In-depth Investigations into Photochemical and Photophysical Processes
Fluoren-9-one and its derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence. researchgate.net A thorough investigation into the photochemical and photophysical processes of this compound is warranted. This would involve detailed spectroscopic studies to characterize its absorption and emission profiles, determine quantum yields, and measure excited-state lifetimes. Understanding the influence of the methyl and dinitro substituents on the electronic transitions and intersystem crossing rates is crucial. Time-resolved spectroscopic techniques could provide valuable insights into the dynamics of the excited states and potential photochemical reactions. Such fundamental knowledge is essential for harnessing its potential in applications like organic light-emitting diodes (OLEDs), photodynamic therapy, and photo-responsive materials.
Development of Advanced Functional Materials Based on the Fluoren-9-one Scaffold
The unique π-conjugated system of the fluoren-9-one scaffold makes it an excellent building block for advanced functional materials. nih.govresearchgate.net Future research should focus on incorporating this compound into various material architectures. This could include the synthesis of polymers and dendrimers where the fluoren-9-one unit acts as a repeating monomer or a core. Such materials could exhibit interesting electronic, optical, and thermal properties. The dinitro groups on the fluorene ring could also serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of material properties. Furthermore, the self-assembly of this molecule into well-defined nanostructures could lead to materials with anisotropic properties suitable for applications in nanoelectronics and photonics.
Interdisciplinary Research Opportunities in Emerging Technologies
The exploration of this compound opens up numerous opportunities for interdisciplinary research. In the field of medicinal chemistry, the fluorene scaffold is present in various bioactive compounds, and the unique substitution pattern of this molecule could be explored for potential pharmacological activities. researchgate.net In materials science, its integration into hybrid materials, such as metal-organic frameworks (MOFs) or nanocomposites, could lead to synergistic properties and novel functionalities. The development of sensors based on this compound for the detection of specific analytes is another promising avenue that would require collaboration between chemists, physicists, and engineers. nih.gov Embracing these interdisciplinary approaches will be key to fully realizing the potential of this underexplored molecule in a wide range of emerging technologies.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-2,7-dinitro-9H-fluoren-9-one?
The synthesis typically involves functionalizing the fluorenone core. A plausible route includes:
Methylation : Introduce a methyl group at the 1-position via Friedel-Crafts alkylation using methyl halides or methylating agents in the presence of Lewis acids.
Nitration : Perform sequential nitration at the 2- and 7-positions using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.
Purification : Recrystallize from ethanol or dichloromethane/hexane mixtures.
Key challenges include regioselectivity during nitration and avoiding side reactions. Characterization via H/C NMR and MS is critical to confirm substitution patterns .
Q. How can NMR and MS data resolve structural ambiguities in this compound?
- H NMR :
- Methyl group (1-position): Sharp singlet at δ 2.8–3.2 ppm.
- Aromatic protons: Distinct splitting patterns (e.g., doublets for para-nitro groups) in δ 7.5–8.5 ppm.
- C NMR :
- Carbonyl (C=O) at δ 190–200 ppm.
- Nitro-substituted carbons deshielded to δ 140–150 ppm.
- MS : Molecular ion peak at m/z 286 (CHNO), with fragmentation patterns confirming nitro and methyl groups.
Reference data from analogous fluorenone derivatives (e.g., 9H-fluoren-9-one) can aid interpretation .
Q. What are the key physicochemical properties of this compound?
- Solubility : Limited in polar solvents (water, ethanol); soluble in DMSO or DMF.
- Thermal Stability : Decomposes above 200°C; differential scanning calorimetry (DSC) recommended for exact melting points.
- Electrochemical Properties : Nitro groups confer redox activity; cyclic voltammetry can identify reduction potentials.
Comparative data for 9H-fluoren-9-one (melting point: 84°C, λ ~350 nm) provides a baseline .
Q. What crystallization conditions optimize single-crystal growth for X-ray analysis?
- Solvent System : Use slow evaporation of a saturated DCM/hexane solution.
- Temperature : Maintain at 4°C to slow nucleation.
- Structure Refinement : Employ SHELXL for high-resolution refinement, particularly for resolving nitro-group orientations and thermal displacement parameters .
Advanced Research Questions
Q. How to resolve contradictions between X-ray crystallography and NMR data for nitro-group positioning?
- X-ray : Provides absolute spatial arrangement but may miss dynamic effects (e.g., rotational disorder of nitro groups).
- NMR : Detects time-averaged environments; coupling constants (-values) between aromatic protons can indicate para vs. meta substitution.
- Hybrid Approach : Combine restrained refinement in SHELXL with NMR-derived distance constraints (NOESY/ROESY) to reconcile discrepancies .
Q. What computational methods validate experimental electronic properties (e.g., HOMO-LUMO gaps)?
- DFT Calculations : Use B3LYP/6-31G(d) to model nitro and methyl effects on orbital energies. Compare with UV-Vis spectroscopy (λ shifts) and cyclic voltammetry.
- Benchmarking : Cross-check results against NIST’s experimental fluorenone data to calibrate computational accuracy .
Q. How to design photophysical studies to assess fluorescence quenching by nitro groups?
- Experimental Setup :
- Measure fluorescence quantum yield (Φ) in degassed vs. aerated solutions.
- Time-resolved fluorescence (TRF) detects excited-state lifetimes.
- Control : Compare with non-nitrated analogs (e.g., 9-methylfluorenone) to isolate nitro effects.
- Mechanistic Insight : Quenching correlates with electron-withdrawing nitro groups reducing π→π* transitions .
Q. How to mitigate thermal decomposition during high-temperature reactions?
- Optimization Strategies :
- Use microwave-assisted synthesis at controlled power (50–100 W) to reduce exposure time.
- Add stabilizers (e.g., BHT) to inhibit radical degradation pathways.
- Monitoring : In-situ FTIR or Raman spectroscopy tracks nitro-group stability .
Q. How do methyl and nitro substituents influence regioselectivity in further functionalization?
- Steric Effects : Methyl at 1-position directs electrophiles to less hindered 3- or 4-positions.
- Electronic Effects : Nitro groups deactivate the ring, requiring harsh conditions (e.g., Friedel-Crafts acylation with AlCl/100°C).
- Case Study : Compare reactivity with 2,7-dinitrofluorenone (no methyl) to isolate steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
